1-(2,3,4-Trihydroxyphenyl)hexan-1-one
Overview
Description
1-(2,3,4-Trihydroxyphenyl)hexan-1-one, also known as THPH, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. THPH is a member of the polyphenol family, which are naturally occurring compounds found in many plants and fruits.
Scientific Research Applications
Novel Organic Compounds and Material Synthesis
One notable application involves the synthesis of complex organic compounds and materials. For example, research on 18,18'-Dihexyl[9,9']biphenanthro[9,10-b]triphenylene showcased a compound with a highly strained and hindered aryl-aryl single bond, indicating potential for advanced material applications due to its unique structural properties and dynamics under varying temperatures (Hilton et al., 2008).
Surface Covalent Organic Frameworks (COFs)
The formation of surface covalent organic frameworks through polyester condensation, as demonstrated by Marele et al. (2012), is another application area. This study revealed the potential for creating highly organized, hexagonal cavities on surfaces, which could have implications for catalysis, sensor technology, and nanomaterials manufacturing (Marele et al., 2012).
Liquid Crystalline Materials
Research by Pieterse et al. (2001) on Hexaazatriphenylene-hexacarboxy triimide highlighted the development of electron-deficient, discotic liquid-crystalline materials. These findings suggest applications in electronic devices, highlighting the role of 1-(2,3,4-Trihydroxyphenyl)hexan-1-one related compounds in facilitating photoinduced electron-transfer processes (Pieterse et al., 2001).
Hydrogen-Bonded Molecular Crystals
In the realm of supramolecular chemistry, Maly et al. (2007) engineered hydrogen-bonded molecular crystals with derivatives of hexaphenylbenzene. Their work demonstrates the potential for designing crystals with specific properties, such as high guest volume accessibility, through careful molecular engineering (Maly et al., 2007).
properties
IUPAC Name |
1-(2,3,4-trihydroxyphenyl)hexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-5-9(13)8-6-7-10(14)12(16)11(8)15/h6-7,14-16H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMUVYYUELEOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=C(C(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384311 | |
Record name | 1-(2,3,4-trihydroxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4-Trihydroxyphenyl)hexan-1-one | |
CAS RN |
43043-26-1 | |
Record name | 1-(2,3,4-trihydroxyphenyl)hexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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